4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone. This process yields the compound, which has been characterized using single crystal X-ray diffraction. It crystallizes in the monoclinic space group P21/c, demonstrating no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).
Molecular Structure Analysis
The molecular structure has been determined by different methods, including single-crystal X-ray diffractometer data. It revealed that the compound is orthorhombic, with a tetracoordinated boron atom, indicating a molecule consisting of a planar aromatic 6-ring, a heterocyclic 5-ring, and the borolane 5-ring (Seeger & Heller, 1985).
Chemical Reactions and Properties
The compound shows structural versatility in different polymorphs and co-crystal formations, demonstrating its ability to form channel host–guest structures. This versatility is explained by synthon frustration between structurally incongruent pyrene and Bpin moieties, highlighting its chemical reactivity potential (Batsanov et al., 2012).
Physical Properties Analysis
The physical properties, including crystallization behavior and molecular conformation, are significantly influenced by its synthesis process and molecular structure. These properties are crucial for its reactivity and potential applications in various chemical reactions (Wu et al., 2021).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity towards different substrates and potential for forming various derivatives, have been explored. Studies demonstrate its utility in preparative synthesis via continuous flow, indicating its importance as a general propargylation reagent. This showcases its versatility and utility in organic synthesis, providing a scalable process for its preparation (Fandrick et al., 2012).
Scientific Research Applications
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Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis
- Summary: Two phenylboronic ester derivatives, including 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been synthesized and their single crystals grown from hexane and petroleum ether .
- Methods: The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results: Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
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Synthesis of Aryl/Heteroaryl Derivatives
- Summary: 4,4,5,5,-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane is used to prepare aryl/heteroaryl derivatives via the formation of C-C and C-hetero bonds .
- Methods: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these procedures are also not specified in the source .
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Synthesis of α-Aminoboronic Acids as Serine Proteases Inhibitors
- Summary: 4,4,5,5,-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane can also be used as a starting material in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
- Methods: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these procedures are also not specified in the source .
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Borylation at the Benzylic C-H Bond of Alkylbenzenes
- Summary: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods: This process is carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results: The specific results or outcomes of this procedure are not detailed in the source .
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Hydroboration of Alkyl or Aryl Alkynes and Alkenes
- Summary: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Methods: This process is carried out in the presence of transition metal catalysts .
- Results: The specific results or outcomes of this procedure are not detailed in the source .
- Use in Organic Synthesis
- Summary: Pinacolborane, which has a similar structure to 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, is used in organic synthesis .
- Methods: In the presence of catalysts, pinacolborane hydroborates alkenes and, less rapidly, alkynes . It also affects catalyst-free hydroboration of aldehydes, ketones, and carboxylic acids .
- Results: Pinacolborane is used in borylation, a form of C-H activation . Dehydrogenation of pinacolborane affords dipinacolatodiborane .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLQNRWCBBIVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462681 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane | |
CAS RN |
165904-22-3 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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